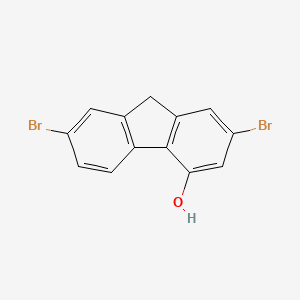

2,7-Dibromo-9H-fluoren-4-ol

Description

2,7-Dibromo-9H-fluoren-4-ol (CAS: 2140305-35-5) is a halogenated fluorene derivative with bromine substituents at the 2- and 7-positions and a hydroxyl group at the 4-position. It is synthesized via bromination and subsequent functionalization of the fluorene backbone, as demonstrated in the multi-step synthesis of related compounds like 2,7-dibromo-4-amino-9H-fluorene . Its molecular formula is C₁₃H₈Br₂O, with a molecular weight of 344.01 g/mol (calculated). The optical band gap is reported as 2.66 eV, indicating semiconducting behavior .

Properties

IUPAC Name |

2,7-dibromo-9H-fluoren-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2O/c14-9-1-2-11-7(4-9)3-8-5-10(15)6-12(16)13(8)11/h1-2,4-6,16H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMGLORXEUSWKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9H-fluoren-4-ol typically involves the bromination of fluorene derivatives. One common method is the bromination of 9H-fluoren-4-ol using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 7 positions.

Industrial Production Methods

While specific industrial production methods for 2,7-Dibromo-9H-fluoren-4-ol are not well-documented, the general approach involves large-scale bromination reactions using similar conditions as in laboratory synthesis. The process may involve continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9H-fluoren-4-ol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can undergo reduction to remove the bromine atoms or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted fluorenes depending on the nucleophile used.

Oxidation Reactions: Products include fluorenones or fluorenols.

Reduction Reactions: Products include debrominated fluorenes or reduced fluorenes.

Scientific Research Applications

2,7-Dibromo-9H-fluoren-4-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including polymers and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.

Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2,7-Dibromo-9H-fluoren-4-ol involves its interaction with various molecular targets. The bromine atoms and hydroxyl group allow it to participate in a range of chemical reactions, including binding to enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

A. Substituent Effects on Electronic Properties

- Electron-Withdrawing Groups (EWGs): Bromine and nitro groups (e.g., in 2,7-Dibromo-4-nitro-9H-fluorene) reduce electron density, enhancing charge transport in semiconductors .

- Optical Tuning: The hydroxyl group at position 4 in 2,7-Dibromo-9H-fluoren-4-ol contributes to its red-shifted absorption (352.4 nm) compared to non-hydroxylated analogs.

B. Thermal and Stability Profiles

- Melting Points: Alkylated derivatives (e.g., 9,9-Dimethyl-9H-fluoren-4-ol, Mp = 90–91°C ) generally have lower melting points than halogenated or hydroxylated analogs due to reduced intermolecular forces.

- Handling and Safety: 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol requires careful handling due to acute toxicity warnings (H302: harmful if swallowed) , whereas 2,7-Dibromo-9H-fluoren-4-ol lacks explicit safety data but likely shares similar risks due to bromine content.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.